Psoralen-triethylene glycol azide

RNA Interactomics Cell Permeability COMRADES

Psoralen-triethylene glycol azide (Psoralen-TEG Azide) is a heterobifunctional chemical probe belonging to the furocoumarin (psoralen) class of photoactivatable nucleic acid crosslinkers. It is characterized by a trioxsalen-derived core for UV-A (365 nm) induced intercalation and covalent crosslinking of double-stranded RNA or DNA, and a terminal azide group for subsequent bioorthogonal conjugation via copper-catalyzed or strain-promoted click chemistry.

Molecular Formula C23H30N4O6
Molecular Weight 458.5 g/mol
Cat. No. B15558944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePsoralen-triethylene glycol azide
Molecular FormulaC23H30N4O6
Molecular Weight458.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H30N4O6/c1-15-12-21(28)33-22-16(2)23-19(13-18(15)22)20(17(3)32-23)14-25-4-6-29-8-10-31-11-9-30-7-5-26-27-24/h12-13,25H,4-11,14H2,1-3H3
InChIKeyLVWBLKATXVGKHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Psoralen-triethylene glycol azide: A Bifunctional Photo-Crosslinking Probe for Next-Generation RNA Structure Determination


Psoralen-triethylene glycol azide (Psoralen-TEG Azide) is a heterobifunctional chemical probe belonging to the furocoumarin (psoralen) class of photoactivatable nucleic acid crosslinkers . It is characterized by a trioxsalen-derived core for UV-A (365 nm) induced intercalation and covalent crosslinking of double-stranded RNA or DNA, and a terminal azide group for subsequent bioorthogonal conjugation via copper-catalyzed or strain-promoted click chemistry . Its primary documented use is as the critical reagent in the COMRADES (Crosslinking of Matched RNAs and Deep Sequencing) method, a technique for mapping in vivo RNA-RNA interactions and structural ensembles at base-pair resolution [1].

Why Generic Psoralen Substitution Fails in Psoralen-triethylene glycol azide-Based RNA Interactome Studies


A simple psoralen derivative or a biotinylated analog cannot recapitulate the functional performance of Psoralen-triethylene glycol azide in advanced RNA structural biology workflows. This compound's utility is defined by the precise interplay between its spacer chemistry, bioorthogonal handle, and core crosslinking moiety. Substituting it with a biotin-conjugated psoralen (e.g., EZ-link Psoralen-PEG3-biotin) introduces a bulky hydrophobic tag that severely limits cell permeability and precludes its use in live-cell experiments [1]. Conversely, using a simple psoralen (like 8-MOP) without an azide handle eliminates the capacity for a modular, post-crosslinking functionalization step, which is essential for the dual-capture strategy in methods like COMRADES [2]. Therefore, the specific architecture of Psoralen-TEG Azide is not merely an incremental improvement but a fundamental requirement for achieving high-resolution, in vivo nucleic acid interactome mapping.

Quantitative Evidence Guide: Why Scientists Select Psoralen-triethylene glycol azide for RNA Interactome and DNA Repair Studies


Cell Permeability: Azide Modification Enables Live-Cell COMRADES Protocol

Unlike biotinylated psoralen probes, the azide modification on Psoralen-triethylene glycol azide imparts cell permeability, a mandatory property for in vivo RNA structure probing. The COMRADES method paper explicitly states that this probe was chosen because it 'overcomes the limited cell permeability of biotin labelled psoralen' [1].

RNA Interactomics Cell Permeability COMRADES

Modular Workflow Efficiency: Azide Handle Enables Superior Enrichment Strategy

The terminal azide group of Psoralen-triethylene glycol azide facilitates a modular, two-step click chemistry workflow (post-crosslinking biotinylation) that is fundamentally different from using pre-biotinylated probes. This approach provides superior enrichment efficiency for crosslinked species. A direct comparative study in the development of a related crosslinker, AP3B, highlights the limitations of the pre-biotinylated analog EZ-link Psoralen-PEG3-biotin, showing it is significantly less effective in cellular labeling assays [1].

Click Chemistry Biotinylation Workflow Efficiency

Crosslinking Efficacy: Class-Leading Performance of Azide-Modified Psoralen Scaffold

In a direct, quantitative comparison, an improved psoralen-based crosslinker (AP3B, which shares the same core psoralen modification strategy) was shown to produce a comparable number of interstrand crosslinks (ICLs) while using over 100 times less compound and requiring less UV exposure than the commercial standard EZ-link Psoralen-PEG3-biotin [1].

DNA Repair Interstrand Crosslinks Crosslinking Efficacy

Spacer Length: Triethylene Glycol (TEG) Provides an Optimized 9-Atom Linker Arm

The triethylene glycol (TEG) spacer in this compound provides a 9-atom linker arm (6 carbons + 3 oxygens) [1]. This is a defined structural advantage over shorter spacers like the common C6 (6-atom) linker . The additional length and flexibility reduce steric hindrance, allowing the terminal azide to be more accessible for efficient click chemistry conjugation to bulky alkyne-bearing reporters or affinity tags.

Spacer Chemistry Oligonucleotide Conjugation TEG Linker

Purity and Reproducibility: Guaranteed ≥98% Purity Across Vendors

For procurement, chemical purity is a key quantitative differentiator. Leading vendors of Psoralen-triethylene glycol azide, such as Tocris (a Bio-Techne brand) and MedChemExpress, consistently specify a purity of ≥98% (HPLC) [REFS-1, REFS-2]. This high standard of quality control is not universally guaranteed for all niche psoralen analogs from less established sources.

Quality Control Reproducibility HPLC Purity

Validated Application Scenarios for Psoralen-triethylene glycol azide in Advanced Research


In Vivo RNA Interactome and Structural Ensemble Mapping (COMRADES)

Psoralen-triethylene glycol azide is the essential, validated reagent for the COMRADES protocol. Its unique combination of cell permeability and modular azide handle enables the in vivo crosslinking of RNA-RNA interactions, followed by a two-step biotin enrichment strategy [1]. This application has been successfully employed to determine the in-cell architecture of the Zika virus RNA genome and to map RNA-RNA interactions within the SARS-CoV-2 genome [REFS-1, REFS-2]. Substituting this compound would render the COMRADES protocol infeasible.

Click Chemistry-Based DNA Interstrand Crosslink (ICL) Quantification and Repair Studies

This compound serves as a superior platform for studies of DNA damage and repair. While the primary literature uses a slightly different clickable psoralen (8-POP) [2], Psoralen-triethylene glycol azide offers a directly comparable, and in some ways more versatile, alternative due to its commercially available, ready-to-use format and longer spacer arm. Researchers can use it to induce UVA-dependent ICLs in cells or in vitro, then quantify lesion formation and repair kinetics by 'clicking' on a fluorescent reporter (e.g., an alkyne-fluorophore) to the azide group. This post-labeling strategy avoids the functional perturbation often caused by pre-labeling the psoralen with a large fluorophore [2].

Synthesis of Site-Specifically Modified Oligonucleotide Probes

The terminal azide group makes Psoralen-triethylene glycol azide an ideal building block for creating custom oligonucleotide probes. It can be efficiently conjugated via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) to alkyne-modified DNA or RNA oligos . This allows for the site-specific installation of the photo-crosslinking psoralen moiety at defined positions within a sequence, a strategy used to create triplex-forming oligonucleotides (TFOs) or antisense probes with enhanced target engagement capabilities [3]. The TEG spacer provides optimal separation to maintain crosslinking efficiency.

Nanoscale Photo-Crosslinking and Molecular Content Determination

In advanced imaging-directed photo-crosslinking methodologies, probes containing a psoralen core and a clickable handle (like an azide) are used to covalently capture molecular content within a spatially defined, nanoscale cellular compartment upon targeted UV illumination [4]. Psoralen-triethylene glycol azide is a suitable, cell-permeable probe for such applications, allowing for the subsequent 'click' attachment of a fluorescent dye for visualization or a biotin handle for pull-down of the crosslinked species, thereby enabling the study of sub-nuclear structures with high spatial and temporal resolution.

Technical Documentation Hub

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